Cas no 1627603-75-1 (Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate)

Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a versatile heterocyclic compound featuring a chloro-substituted isoquinoline core with an ester functional group. Its structural framework makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The chloro and ester moieties enhance reactivity, facilitating further derivatization for applications in medicinal chemistry. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined chemical properties allow for precise incorporation into complex synthetic pathways, making it a useful building block for researchers focusing on heterocyclic chemistry and drug discovery.
Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate structure
1627603-75-1 structure
商品名:Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
CAS番号:1627603-75-1
MF:C12H10ClNO3
メガワット:251.665702342987
CID:5253411

Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
    • 3-Isoquinolinecarboxylic acid, 8-chloro-1,2-dihydro-1-oxo-, ethyl ester
    • Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
    • インチ: 1S/C12H10ClNO3/c1-2-17-12(16)9-6-7-4-3-5-8(13)10(7)11(15)14-9/h3-6H,2H2,1H3,(H,14,15)
    • InChIKey: PGWYPWXZYKIXLC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2C=C(C(=O)OCC)NC(C=21)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 367
  • トポロジー分子極性表面積: 55.4
  • 疎水性パラメータ計算基準値(XlogP): 2.4

Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-397876-0.1g
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
1627603-75-1
0.1g
$804.0 2023-03-02
Enamine
EN300-397876-2.5g
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
1627603-75-1
2.5g
$1791.0 2023-03-02
Enamine
EN300-397876-1.0g
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
1627603-75-1
1g
$0.0 2023-06-07
Enamine
EN300-397876-10.0g
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
1627603-75-1
10.0g
$3929.0 2023-03-02
Enamine
EN300-397876-0.05g
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
1627603-75-1
0.05g
$768.0 2023-03-02
Enamine
EN300-397876-5.0g
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
1627603-75-1
5.0g
$2650.0 2023-03-02
Enamine
EN300-397876-0.25g
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
1627603-75-1
0.25g
$840.0 2023-03-02
Enamine
EN300-397876-0.5g
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
1627603-75-1
0.5g
$877.0 2023-03-02

Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate 関連文献

Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylateに関する追加情報

Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate: A Comprehensive Overview

Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate, identified by the CAS number 1627603-75-1, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and related disciplines. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities and potential therapeutic applications. The isoquinoline core structure is a key feature of this molecule, contributing to its unique chemical properties and reactivity.

The carboxylate ester functionality in Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate plays a crucial role in its chemical behavior and biological interactions. Recent studies have highlighted the importance of such ester groups in modulating the pharmacokinetic profiles of drugs, including absorption, distribution, metabolism, and excretion (ADME). The presence of the chlorine substituent at the 8-position further enhances the compound's stability and selectivity in various chemical reactions.

From a synthetic perspective, Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate can be prepared through a variety of methodologies, including but not limited to nucleophilic aromatic substitution and coupling reactions. These methods have been optimized in recent years to improve yield and purity, making this compound more accessible for research and development purposes. The dihydroisoquinoline framework is particularly amenable to further functionalization, enabling the creation of derivatives with tailored properties.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 8-chloro-1 oxo dihydroisoquinoline carboxylate. Quantum mechanical calculations have revealed that the compound exhibits a unique balance of electron-withdrawing and electron-donating effects across its molecular framework. This balance is critical for its interaction with biological targets such as enzymes and receptors.

In terms of biological activity, Ethyl 8-chloro dihydroisoquinoline carboxylate has shown promise as a potential lead compound in drug discovery programs targeting various diseases. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential utility in anti-inflammatory therapies. Additionally, its role as a scaffold for designing anticancer agents has been explored due to its ability to modulate cellular signaling pathways.

The environmental impact of Ethyl 8-chloro dihydroisoquinoline carboxylate has also been a topic of interest in recent research. Studies on its degradation pathways under different environmental conditions have provided valuable information for assessing its ecological footprint. These findings are particularly relevant for industries engaged in the large-scale production or use of this compound.

In conclusion, Ethyl 8-chloro dihydroisoquinoline carboxylate (CAS No. 162760375) is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical properties and biological activities make it an attractive candidate for further investigation. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in advancing medical science.

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